Cas no 18531-95-8 ((S)-(-)-1,1'-Binaphthyl-2,2'-diamine)
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine Chemical and Physical Properties
Names and Identifiers
-
- (S)-(-)-2,2'-Diamino-1,1'-binaphtyl
- (S)-(-)-2,2-Diamino-1,1-binaphthalene
- (S)-()-1,1-Binaphthyl-2,2-diamine
- S-(-)-2,2-Diamino-1,1-binaphthyl
- (S)-(-)-1,1-Bi(2-naphthylamine)
- (S)-(-)-2,2'-Diamino-1,1'-binaphthalene
- (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
- (S)-(-)-2,2'-Diamino-1,1'-binaphthyl
- (S)-(-)-1,1'-Bi(2-naphthylamine)
- (S)-[1,1'-Binaphthalene]-2,2'-diamine
- (S)-(-)-1,1’-Binaphthyl-2,2’-diamine
- S-(-)-2,2'-Diamino-1,1'-binaphthalene
- (S)-(-)-2,2‘-Diamino-1,1‘-binaphthalene
- (S)-(?)-1,1′-Binaphthyl-2,2′-diaMine
- 1,1'-binaphthyl-2,2'-diamine
- 1,1-BINAPHY1-2,2'-DIAMINE
- 2,2-DIAMINO-1,1'-BINAPHTHALENE
- i>)-(+)-1,1'-Binaphthyl-2,2'-diamine
- rac-1,1'-binaphthyl-2,2'-diamine
- (S)-(-)-DABN
- (S)-(-)-BINAM
- S-BINAM
- R(+)-DABN
- S(-)-DABN
- -Binaphthyl-2,2′1,1'-BINAPHTHYL-2,2'-DIAMINE
- R(+)-1,1'-BINAPHTHALENE-2,2'-DIAMINE
- (R)-(+)-2,2'-DIAMINO-1,1'-BINAPHTHYL
- [1,1'-Binaphthalene]-2,2'-diamine
- (R)-[1,1'-Binaphthalene]-2,2'-diamine
- (R)-(+)-2,2'-Diamino-1,1'-binaphthalene
- 2,2'-Diamino-1,1'-dinaphthyl
- 1,1'-Bi(2-naphthylamine)
- 1,1'-Bi(2-naphthalenylamine)
- BINAM
- (R)-BINAM
- (1,
- (S)-(-)- 2,2'-Diamino-1,1'-binaphthalene
- 7OL97NN4U4
- (S)-(-)-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
- (+/-)-2,2'-DIAMINO-1,1'-BINAPHTHYL
- 1,1'-Bi[2-naphthalenylamine]
- 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine;(R)-[1,1'-Binaphthalene]-2,2'-diamine
- (S)-(-)-2,2/'-Diamino-1,1/'-binaphthalene
- UNII-7OL97NN4U4
- (S)-(-)-1,1'-Binaphthyl-2,2'-diamine, 99%
- SY037270
- W16719
- (R)-(+)-1,1'-Binaphthalene-2,2'-diamine
- 1-(2-amino-1-naphthalenyl)-2-naphthalenamine
- (RS)-1,1'-BINAPHTHALENE-2,2'-DIAMINE
- 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
- RAC-BINAM
- (R)-(+)-BINAM
- C20H16N2
- (1,1'-Binaphthalene)-2,2'-diamine, (S)-(-)-
- SR-01000402740-1
- HY-W007978
- FT-0637711
- NS00074314
- BIDD:GT0420
- AMY19833
- (S)-2,2'-Diamino-1,1'-binaphthalene
- NSC-519704
- DTXSID70196328
- (S)-1,1'-binaphthyl-2,2'-diamine
- (1,1'-Binaphthalene)-2,2'-diamine, (1R)-
- (Ar)-2,2'-diamino-1,1'-binaphthalene
- HY-W007978B
- Q27290008
- 79082-81-8
- D3207
- (+/-)-1,1'-Bi(2-naphthylamine)
- A812948
- racemic-2,2'-diamino-1,1'-binaphthyl
- FT-0712593
- A851710
- (+/-)-1,1'-binaphthyl-2,2'-diamine
- AKOS015999158
- NSC519704
- (R)-2,2'-diamino-1,1'-dinaphthyl
- (S)-(-)-1,1'-Binaphthalene-2,2'-diamine
- 1,1'-Bi[2-naphthylamine]
- (S)-2,2'-Diamino-1,1'-binaphthyl
- J-012068
- (R)-(+)-1,1'-Binaphthyl-2,2'-diamine, 99%
- (1r)-[1,1'-binaphthalene]-2,2'-diamine
- (S)-2,2'-diamino-1,1'-dinaphthyl
- 1,1'-Binaphthyl-2,2'-diamine, 96%
- B3923
- (aS)-1,1'-Binaphthalene-2,2'-diamine
- 1-(2-azanylnaphthalen-1-yl)naphthalen-2-amine
- (S)-2,2 inverted exclamation mark -Diamino-1,1 inverted exclamation mark -binaphthalene
- (+/-)-2,2'-DIAMINO-1,1'-BINAPHTHALENE
- WLN: L66J CZ B- 2
- 2,2'-Diamino-1,1'-dinaphthyl, (R)-
- (R)-(+)-1,1'-Bi(2-naphthylamine)
- (1,1'-Binaphthalene)-2,2'-diamine, (1S)-
- (S)-BINAM
- SY013141
- BRN 2138401
- (r)-binaphthyldiamine
- (-)-2,2'-Diamino-1,1'-binaphthyl
- AC-11350
- SCHEMBL455943
- SR-01000402740
- AKOS001610329
- (R)-(+)-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
- CS-W007978
- (As)-2,2'-diamino-1,1'-binaphthalene
- 2,2'-Diamino-1,1'-binaphthyl
- MFCD00145204
- (1,1'-BINAPHTHALENE)-2,2'-DIAMINE
- (1S)-[1,1'-binaphthalene]-2,2'-diamine
- (-)-1,1'-Binaphthyl-2,2'-diamine
- 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diamine
- 18531-95-8
- (1,1'-Binaphthalene)-2,2'-diamine, (+)-
- (Ar)-1,1'-binaphthalene-2,2'-diamine
- 1,1 inverted exclamation marka-Binaphthyl-2,2 inverted exclamation marka-diamine
- 4488-22-6
- FT-0637744
- DS-1947
- 18741-85-0
- (+)-1,1'-Binaphthyl-2,2'-diamine
- XI03TW52AO
- TL35MU1249
- AC-20456
- EU-0035118
- 2,2'-Diamino-1,1'-dinaphthyl, (S)-
- D3208
- A813148
- (r)-1,1'-binaphthyl-2,2'-diamine
- NSC 519704
- A851711
- (R)-2,2 inverted exclamation mark -Diamino-1,1 inverted exclamation mark -binaphthalene
- 4-13-00-00489 (Beilstein Handbook Reference)
- (S)-1,1'-Binaphthalene-2,2'-diamine
- UNII-XI03TW52AO
- (+)-2,2'-Diamino-1,1'-binaphthyl
- (R)-1,1'-Binaphthalene-2,2'-diamine
- CS-0031454
- SY011491
- J-011888
- UNII-TL35MU1249
- (R)-2,2'-Diamino-1,1'-binaphthalene
- (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
- N-Hexadecanoyl-Serinemonosodiumsalt
- 2,2'-diamino-1,1'-binaphthalene
- (R)-(+)-1,1 inverted exclamation marka-Binaphthyl-2,2 inverted exclamation marka-diamine
- DB-070598
- (S)-(-)-2,2\\'-Diamino-1,1\\'-binaphthalene
- [(S)-Binam]
- (R)-(+)-2,2\\'-Diamino-1,1\\'-binaphthalene
- (R)-(+)-1,1-Binaphthyl-2,2-diamine
- 1,1'-binaphthalene-2,2'-diamine
- [(R)-Binam]
- BBL103722
- STL557532
-
- MDL: MFCD00145204
- Inchi: 1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
- InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
- SMILES: NC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)N
- BRN: 2138401
Computed Properties
- Exact Mass: 284.13100
- Monoisotopic Mass: 284.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.7
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Light brown
- Density: 1.0447 (rough estimate)
- Melting Point: 241.0 to 246.0 deg-C
- Boiling Point: 480.8℃ at 760 mmHg
- Flash Point: 293.9±24.0 °C
- Refractive Index: 1.6450 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 52.04000
- LogP: 5.98680
- λmax: 368(H2O)(lit.)
- Specific Rotation: -156 º (c=1, pyridine)
- Optical Activity: [α]20/D −157°, c = 1 in pyridine
- Solubility: Slightly soluble in water
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:10
- RTECS:DU3090000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601265-250mg |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 99%,99%ee | 250mg |
¥80.0 | 2023-07-10 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601265-5g |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 99%,99%ee | 5g |
¥650.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601265-1g |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 99%,99%ee | 1g |
¥180.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B438A-5g |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 99% | 5g |
¥396.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B438A-1g |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 99% | 1g |
¥113.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B438A-250mg |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 99% | 250mg |
¥42.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3208-200mg |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | 98.0%(LC&T) | 200mg |
¥1090.0 | 2022-09-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138404-25g |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | ≥99% | 25g |
¥1244.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138404-1g |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | ≥99% | 1g |
¥133.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138404-250mg |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine |
18531-95-8 | ≥99% | 250mg |
¥35.90 | 2023-09-01 |
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine Suppliers
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine Related Literature
-
Roman Holakovsky,David Just,Václav Eigner,Martin Jakubec,Petra Cu?ínová New J. Chem. 2023 47 8515
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Yulia Chapurina,Régis Guillot,Dmitrii Lyubov,Alexander Trifonov,Jér?me Hannedouche,Emmanuelle Schulz Dalton Trans. 2013 42 507
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Edwin C. Constable,Guoqi Zhang,Catherine E. Housecroft,Markus Neuburger,Silvia Schaffner 2-symmetric hexadentate ligand based on a 11′-binaphthalene scaffold. Edwin C. Constable Guoqi Zhang Catherine E. Housecroft Markus Neuburger Silvia Schaffner Dalton Trans. 2009 8165
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Sandeep Kumar Mishra,N. Suryaprakash RSC Adv. 2015 5 67277
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Arun Kumar Patel,Sandeep Kumar Mishra,Kiran Krishnamurthy,N. Suryaprakash RSC Adv. 2019 9 32759
Additional information on (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine (CAS No. 18531-95-8): A Comprehensive Overview
(S)-(-)-1,1'-Binaphthyl-2,2'-diamine (CAS No. 18531-95-8) is a chiral organic compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science. This compound, often referred to as BINAM, is a derivative of binaphthyl and is characterized by its unique chiral structure and strong optical activity. The compound's ability to form stable complexes with various metals and its excellent enantioselectivity in asymmetric catalysis make it an invaluable tool in the development of new chiral catalysts and ligands.
The synthesis of (S)-(-)-1,1'-Binaphthyl-2,2'-diamine typically involves the reduction of the corresponding binaphthyl-2,2'-dinitrile followed by a resolution step to obtain the desired enantiomer. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound. For instance, a study published in Organic Letters in 2023 reported a novel catalytic hydrogenation method that significantly reduced the number of steps and improved the overall yield and enantiomeric purity.
In the realm of asymmetric catalysis, (S)-(-)-1,1'-Binaphthyl-2,2'-diamine has been extensively used as a ligand for transition metal catalysts. Its chiral backbone provides a robust platform for designing highly enantioselective catalysts that can be employed in a wide range of reactions, including hydrogenations, allylic substitutions, and Michael additions. A notable example is its use in palladium-catalyzed asymmetric allylic alkylation reactions, where it has been shown to achieve excellent enantioselectivities (up to 99% ee) under mild conditions.
Beyond its applications in catalysis, (S)-(-)-1,1'-Binaphthyl-2,2'-diamine has also found utility in the development of chiral sensors and materials. Its strong optical activity makes it an ideal candidate for designing chiroptical sensors that can detect enantiomeric excess in complex mixtures. Recent research has explored the use of BINAM-based materials in chiral liquid crystals and supramolecular assemblies, which have potential applications in optoelectronics and data storage.
The stability and versatility of (S)-(-)-1,1'-Binaphthyl-2,2'-diamine have also made it a popular choice for pharmaceutical research. In drug discovery, chiral compounds play a crucial role due to their ability to interact selectively with biological targets. BINAM derivatives have been investigated for their potential as ligands in metalloenzyme inhibitors and as building blocks for the synthesis of bioactive molecules. A study published in Journal of Medicinal Chemistry in 2023 highlighted the use of BINAM-based ligands in the development of selective inhibitors for metalloproteases, which are implicated in various diseases such as cancer and neurodegenerative disorders.
In conclusion, (S)-(-)-1,1'-Binaphthyl-2,2'-diamine (CAS No. 18531-95-8) is a multifaceted compound with a wide range of applications in organic synthesis, catalysis, materials science, and pharmaceutical research. Its unique chiral structure and strong optical activity make it an indispensable tool for scientists working at the forefront of these fields. As research continues to advance, it is likely that new applications and improvements will further enhance the utility and impact of this remarkable compound.
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